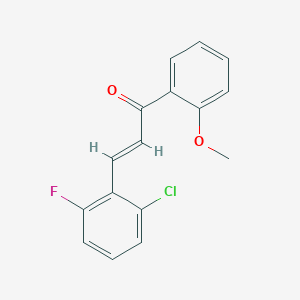
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as EF24, is a synthetic curcumin analog. Curcumin is a bioactive compound found in turmeric, which has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. EF24 has been developed as a potential anticancer agent due to its enhanced bioavailability and improved pharmacokinetic profile compared to curcumin.
Mechanism of Action
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit NF-κB signaling, which is involved in the regulation of cell survival, proliferation, and inflammation. This compound also activates the Nrf2 pathway, which regulates antioxidant and detoxification responses. Additionally, this compound inhibits the STAT3 pathway, which is involved in cancer cell survival and proliferation. This compound has been shown to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. It has been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. This compound has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has advantages over curcumin due to its enhanced bioavailability and improved pharmacokinetic profile. This compound has been shown to have higher stability, solubility, and permeability compared to curcumin. However, this compound has limitations in terms of its synthesis method, which requires toxic and expensive reagents. This compound also has limited water solubility, which can affect its bioavailability and efficacy.
Future Directions
For (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one research include the development of more efficient and sustainable synthesis methods. This compound analogs with improved water solubility and bioavailability could also be developed. This compound could be studied in combination with other anticancer agents to enhance its efficacy. The potential applications of this compound in the treatment of inflammatory diseases could also be explored. Further studies are needed to fully understand the mechanism of action and potential clinical applications of this compound.
Scientific Research Applications
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been studied for its anticancer properties in various cancer cell lines including breast, lung, prostate, and colon cancer. It has been shown to inhibit cancer cell growth, induce apoptosis, and inhibit angiogenesis. This compound has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. This compound has potential applications in the treatment of cancer and inflammatory diseases.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO2/c1-20-16-8-3-2-5-12(16)15(19)10-9-11-13(17)6-4-7-14(11)18/h2-10H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGROKJOUVTBHN-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



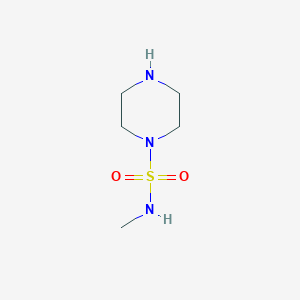
![(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B3076957.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3076959.png)
![N-[(quinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3076967.png)

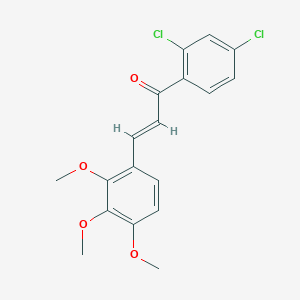
![1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B3076985.png)
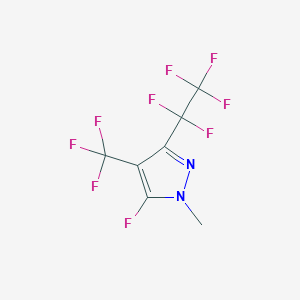
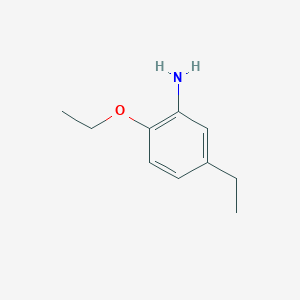
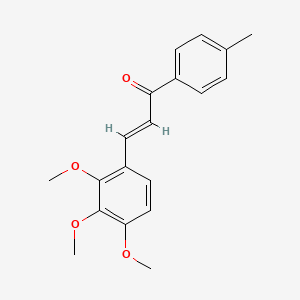
![4-[(4-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3077012.png)


